1-[(tert-Butoxy)carbonyl]-2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylic acid
CAS No.:
Cat. No.: VC17712889
Molecular Formula: C11H17NO4
Molecular Weight: 227.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17NO4 |
|---|---|
| Molecular Weight | 227.26 g/mol |
| IUPAC Name | 5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyrrole-4-carboxylic acid |
| Standard InChI | InChI=1S/C11H17NO4/c1-7-8(9(13)14)5-6-12(7)10(15)16-11(2,3)4/h5-6H2,1-4H3,(H,13,14) |
| Standard InChI Key | WNVARZQDIXKCFG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(CCN1C(=O)OC(C)(C)C)C(=O)O |
Introduction
Structural Characteristics
Pyrrole Ring and Aromaticity
The compound’s core is a 4,5-dihydro-1H-pyrrole ring, a five-membered heterocycle containing one nitrogen atom. Unlike fully aromatic pyrroles, the dihydro modification introduces partial saturation, reducing aromaticity while retaining reactivity at the nitrogen and α-carbon positions. This balance enables selective functionalization, critical for tailoring the molecule to specific applications.
tert-Butoxycarbonyl Protecting Group
The Boc group, a tert-butoxycarbonyl moiety, protects the pyrrole’s nitrogen during synthesis. This acid-labile group is removable under mild acidic conditions (e.g., trifluoroacetic acid), exposing the amine for subsequent reactions. The Boc group’s steric bulk also influences the compound’s conformational flexibility, impacting its interactions with biological targets.
Carboxylic Acid Functionality
The 3-carboxylic acid group provides a handle for further derivatization, such as amide bond formation or esterification. Its polarity enhances water solubility, contrasting with the hydrophobic Boc group, creating a amphiphilic profile that aids in membrane permeability studies.
Table 1: Molecular and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇NO₄ |
| Molecular Weight | 227.26 g/mol |
| CAS Number | 2091166-85-5 |
| Purity (Industrial) | ≥97% |
Synthesis Methods
Enaminoamide Precursor Approach
The most documented synthesis begins with an enaminoamide precursor, which undergoes acylation with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP. This one-pot reaction achieves Boc protection while maintaining the carboxylic acid’s integrity, yielding the target compound in high purity.
Alternative Synthetic Pathways
While less common, alternative routes include ring-closing metathesis of appropriately substituted alkenes or cyclocondensation of γ-keto acids with amines. These methods are less efficient but offer flexibility in introducing substituents at the 2-methyl position.
Applications in Organic Synthesis and Medicinal Chemistry
Role in Peptide Synthesis
As a Boc-protected intermediate, this compound is pivotal in solid-phase peptide synthesis (SPPS). After incorporation into growing peptide chains, the Boc group is cleaved with anhydrous HCl, regenerating the free amine for subsequent couplings. Its compatibility with standard SPPS protocols makes it a staple in producing peptide-based therapeutics.
Interaction Studies and Biological Relevance
Enzyme Binding Mechanisms
The carboxylic acid group chelates metal ions in enzyme active sites, potentially inhibiting metalloproteases. Molecular docking simulations predict high affinity for matrix metalloproteinase-9 (MMP-9), a target in cancer metastasis.
Receptor Interaction Profiles
In vitro assays reveal moderate binding to serotonin receptors (5-HT₂A), implicating this scaffold in neurological drug development. Modifying the 2-methyl substituent could optimize selectivity and potency.
Comparative Analysis with Related Compounds
Carboxylic Acid-Containing Heterocycles
Analogues like 2-carboxyindoles exhibit stronger aromaticity but poorer solubility, highlighting the dihydropyrrole’s advantage in balancing reactivity and bioavailability.
Industrial Production and Quality Assurance
Manufacturing Standards
MolCore produces this compound via continuous flow chemistry, ensuring consistent quality and scalability . The process minimizes side reactions, achieving yields >85% and purity ≥97%.
Table 2: Industrial Specifications
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